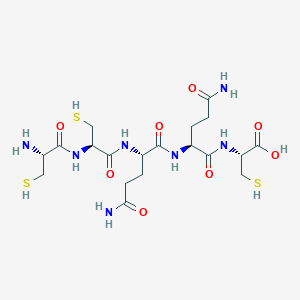
L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine is a complex peptide composed of three cysteine and two glutamine amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and as a potential antioxidant.
Medicine: Explored for therapeutic applications, including as a precursor for glutathione, a critical antioxidant in the body.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The thiol groups in cysteine residues can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Enzyme Modulation: The peptide can modulate the activity of enzymes involved in redox reactions and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A single amino acid with antioxidant properties.
L-Glutamine: An amino acid involved in protein synthesis and cellular metabolism.
Glutathione: A tripeptide (L-glutamyl-L-cysteinyl-glycine) with potent antioxidant activity.
Properties
CAS No. |
918412-68-7 |
|---|---|
Molecular Formula |
C19H33N7O8S3 |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H33N7O8S3/c20-8(5-35)15(29)25-11(6-36)18(32)24-9(1-3-13(21)27)16(30)23-10(2-4-14(22)28)17(31)26-12(7-37)19(33)34/h8-12,35-37H,1-7,20H2,(H2,21,27)(H2,22,28)(H,23,30)(H,24,32)(H,25,29)(H,26,31)(H,33,34)/t8-,9-,10-,11-,12-/m0/s1 |
InChI Key |
HNCDHCQQLNJXGF-HTFCKZLJSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)

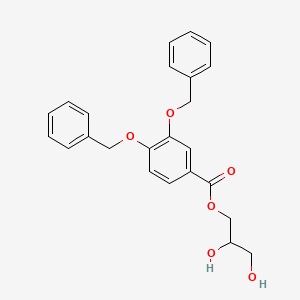
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)
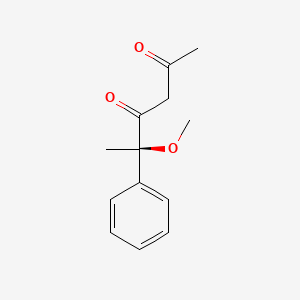
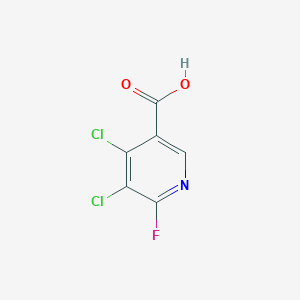
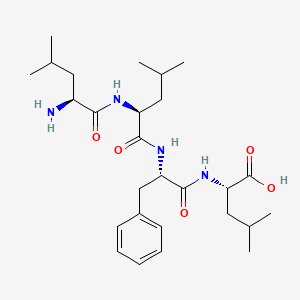
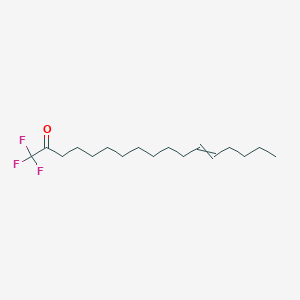
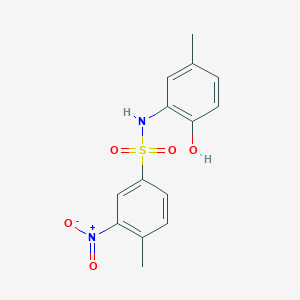
![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
